molecular formula C21H26ClN3O5S B298041 N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

カタログ番号 B298041
分子量: 468 g/mol
InChIキー: XDYHHCIZHTXNLS-FSJBWODESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as Linsitinib, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). It is a promising drug candidate for the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

作用機序

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide works by inhibiting the IGF-1R, which is a cell surface receptor that plays a key role in cell growth and survival. By blocking the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide can prevent cancer cells from proliferating and spreading.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the IGF-1R, it can also inhibit other related receptors, such as the insulin receptor and the insulin-like growth factor 2 receptor. N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide can also modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.

実験室実験の利点と制限

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established tool for cancer research. However, like all drugs, N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic and molecular characteristics of the cancer cells being studied.

将来の方向性

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. One area of interest is the development of combination therapies that include N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide treatment. Additionally, there is ongoing research into the mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, which could lead to the development of new strategies for overcoming this resistance. Finally, there is interest in exploring the potential use of N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in other diseases beyond cancer, such as metabolic disorders and neurodegenerative diseases.

合成法

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-isobutoxybenzaldehyde, which is then reacted with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone is then reacted with 2-oxoethyl methanesulfonate to obtain the desired product.

科学的研究の応用

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In preclinical studies, N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has shown promising results in combination with other anti-cancer drugs, such as paclitaxel and gemcitabine.

特性

製品名

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

分子式

C21H26ClN3O5S

分子量

468 g/mol

IUPAC名

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-15(2)14-30-18-8-5-16(6-9-18)12-23-24-21(26)13-25(31(4,27)28)19-11-17(22)7-10-20(19)29-3/h5-12,15H,13-14H2,1-4H3,(H,24,26)/b23-12+

InChIキー

XDYHHCIZHTXNLS-FSJBWODESA-N

異性体SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

正規SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。